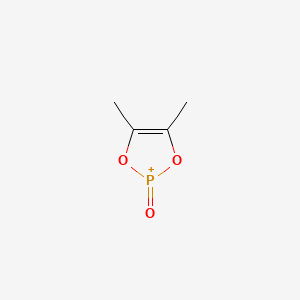
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine . This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranes.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of phosphoranes with phosphorus-oxygen bonds.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phospholanes.
Scientific Research Applications
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its unique structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in structure but contains a chlorine atom instead of a methyl group.
4,5-Dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane: Contains additional phenyl groups.
Uniqueness
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87905-71-3 |
|---|---|
Molecular Formula |
C4H6O3P+ |
Molecular Weight |
133.06 g/mol |
IUPAC Name |
4,5-dimethyl-1,3,2-dioxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C4H6O3P/c1-3-4(2)7-8(5)6-3/h1-2H3/q+1 |
InChI Key |
ZJMWVNNHMBKFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(O[P+](=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















